molecular formula C18H14O4 B2810804 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde CAS No. 853097-47-9

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde

Cat. No. B2810804
M. Wt: 294.306
InChI Key: HFDWERRIRXKMKA-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde is a chemical compound with the CAS Number: 853097-47-9. It has a molecular weight of 294.31 and its IUPAC name is 5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde .


Synthesis Analysis

The synthesis of this compound and similar benzofuran derivatives has been a topic of interest in recent years. One pathway starts from commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde. The key transformation in the synthesis is the Stille coupling reaction of benzofuranyl bromide with stannanyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H14O4 . The InChI code for this compound is 1S/C18H14O4/c1-21-14-4-2-3-12 (9-14)5-7-18-16 (11-19)15-10-13 (20)6-8-17 (15)22-18/h2-11,20H,1H3/b7-5+ .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, benzofuran derivatives are known to be involved in a variety of chemical reactions, particularly in the field of drug discovery .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 164 - 167 degrees Celsius .

Scientific Research Applications

Chemical Structure Analysis and Synthesis

  • Noviany et al. (2020) conducted a study focusing on the structural revision of related compounds and synthesis of new derivatives, highlighting the compound's relevance in chemical structure analysis and synthetic chemistry (Noviany et al., 2020).

Biological Evaluation and Potential Therapeutic Uses

  • Yang et al. (1991) isolated a naturally occurring benzofuran from S. miltiorrhiza Bunge and evaluated its biological activity, particularly as an adenosine A1 receptor ligand, demonstrating its potential therapeutic applications (Yang et al., 1991).

Antagonist Properties

  • Hutchinson et al. (1997) focused on the efficient synthesis of a related compound, reported as a potent A1 adenosine antagonist, indicating its significance in the development of drugs targeting adenosine receptors (Hutchinson, Luetjens, & Scammells, 1997).

Analytical Chemistry Applications

  • Fen (2010) developed a method for determining this compound and its by-products during synthesis by HPLC, underscoring its importance in analytical chemistry (Fen, 2010).

Material Science and Polymer Research

  • Kubo et al. (2005) described the incorporation of a related π-conjugated polymer into silica, signifying its application in material science and polymer research (Kubo et al., 2005).

Novel Synthesis Methods

  • Gao et al. (2011) discussed the synthesis of novel derivatives, showcasing the compound's role in advancing synthetic methodologies (Gao, Liu, Jiang, & Li, 2011).

Biochemical Studies

  • Choi et al. (2003) synthesized a related compound as a β-amyloid aggregation inhibitor, illustrating its potential in biochemical and neurological studies (Choi, Seo, Son, & Kang, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzofuran and its derivatives, including this compound, are emerging as important scaffolds in the development of new therapeutic agents. They have found wide application in various fields of antimicrobial therapy . Future research in this field is expected to bring innovative pharmaceutical developments with a considerable spectrum of use .

properties

IUPAC Name

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-14-4-2-3-12(9-14)5-7-18-16(11-19)15-10-13(20)6-8-17(15)22-18/h2-11,20H,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDWERRIRXKMKA-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=C(C3=C(O2)C=CC(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=C(C3=C(O2)C=CC(=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.